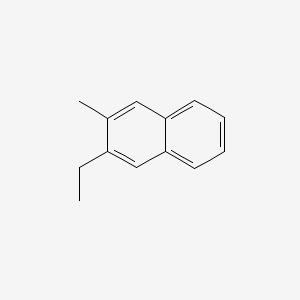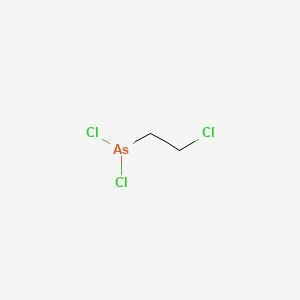
Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- is a chemical compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a propyl chain, and a phenyl ring substituted with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- typically involves the reaction of acetanilide with diethylamine and a suitable propylating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact, adhering to industry standards and regulations.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetanilides. These products have various applications in different fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its biological activity, facilitating its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simpler analog without the diethylamino and propyl groups.
N,N-Diethylacetanilide: Similar structure but lacks the propyl chain.
2,6-Dimethylaniline: Contains the dimethylphenyl group but lacks the acetanilide moiety.
Uniqueness
Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
18109-55-2 |
|---|---|
Fórmula molecular |
C23H32N2O |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C23H32N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h7-10,12-15H,5-6,11,16-18H2,1-4H3 |
Clave InChI |
STOJUOWCDNPDIQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


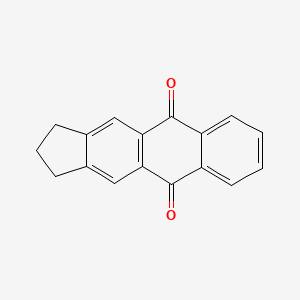

![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

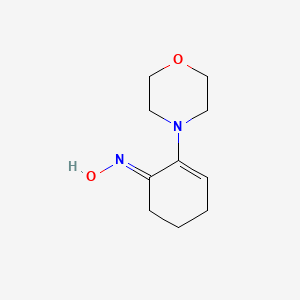
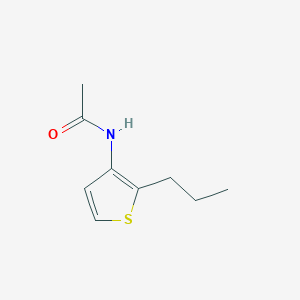
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
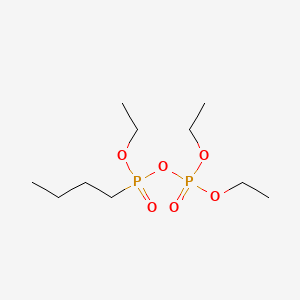

![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
